3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile
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Overview
Description
3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family These compounds are known for their unique chemical structures and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the cyclization process. For example, the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde in trifluoroacetic acid (TFA) is a convenient route to synthesize imidazo[1,5-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-1-carboxylic acid, while reduction may produce imidazo[1,5-a]pyridine-1-methanol.
Scientific Research Applications
3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[1,5-a]pyrimidine: Used as nonbenzodiazepine GABA receptor agonists and p38 mitogen-activated protein kinase inhibitors.
Uniqueness
3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile is unique due to the presence of the isopropyl and carbonitrile groups, which enhance its chemical reactivity and potential applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-propan-2-ylimidazo[1,5-a]pyridine-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8(2)11-13-9(7-12)10-5-3-4-6-14(10)11/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQWQMLJACGONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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